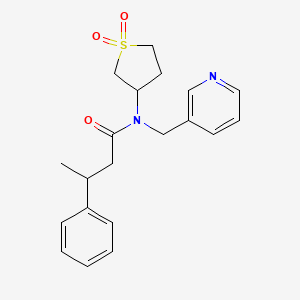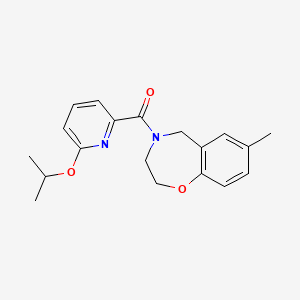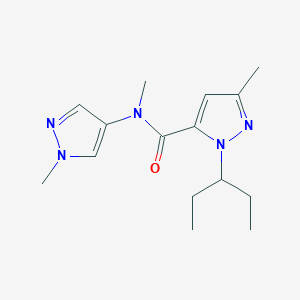![molecular formula C17H26N4O3 B6964219 N-(3-methylcyclohexyl)-2-[4-(1,2-oxazole-3-carbonyl)piperazin-1-yl]acetamide](/img/structure/B6964219.png)
N-(3-methylcyclohexyl)-2-[4-(1,2-oxazole-3-carbonyl)piperazin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylcyclohexyl)-2-[4-(1,2-oxazole-3-carbonyl)piperazin-1-yl]acetamide is a complex organic compound characterized by its unique molecular structure. This compound features a cyclohexyl group substituted with a methyl group, a piperazine ring linked to an oxazole carbonyl group, and an acetamide moiety. Its intricate structure makes it a subject of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylcyclohexyl)-2-[4-(1,2-oxazole-3-carbonyl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the cyclohexyl and piperazine components. The cyclohexyl group can be derived from cyclohexanol through a series of reactions, including oxidation and subsequent functional group modifications. The piperazine ring is often synthesized through the cyclization of diethanolamine or similar precursors.
Industrial Production Methods: In an industrial setting, the compound is produced through a combination of batch and continuous processes. The cyclohexyl and piperazine components are synthesized separately and then combined under controlled conditions. The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide, with a catalyst to facilitate the formation of the oxazole ring. The final product is purified through crystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-methylcyclohexyl)-2-[4-(1,2-oxazole-3-carbonyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.
Aplicaciones Científicas De Investigación
N-(3-methylcyclohexyl)-2-[4-(1,2-oxazole-3-carbonyl)piperazin-1-yl]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: It serves as a tool in biological studies to investigate cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, such as in the treatment of diseases related to the central nervous system and cardiovascular system.
Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism by which N-(3-methylcyclohexyl)-2-[4-(1,2-oxazole-3-carbonyl)piperazin-1-yl]acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system .
Comparación Con Compuestos Similares
N-(3-methylcyclohexyl)-2-[4-(1,2-oxazole-3-carbonyl)piperazin-1-yl]acetamide is unique due to its specific structural features. Similar compounds include:
N-(2-methylcyclohexyl)-2-[4-(1,2-oxazole-3-carbonyl)piperazin-1-yl]acetamide
N-(3-methylcyclohexyl)-2-[4-(1,3-oxazole-2-carbonyl)piperazin-1-yl]acetamide
N-(3-methylcyclohexyl)-2-[4-(1,2-thiazole-3-carbonyl)piperazin-1-yl]acetamide
These compounds share similar structural motifs but differ in the position of the methyl group or the type of heterocyclic ring, leading to variations in their chemical and biological properties.
Propiedades
IUPAC Name |
N-(3-methylcyclohexyl)-2-[4-(1,2-oxazole-3-carbonyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-13-3-2-4-14(11-13)18-16(22)12-20-6-8-21(9-7-20)17(23)15-5-10-24-19-15/h5,10,13-14H,2-4,6-9,11-12H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYVKCDZBCAIDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NC(=O)CN2CCN(CC2)C(=O)C3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[2-(propan-2-ylamino)pyridin-3-yl]methanone](/img/structure/B6964137.png)
![[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-(4-methoxyoxan-4-yl)methanone](/img/structure/B6964144.png)
![(3-Cyclopentyloxyphenyl)-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6964149.png)



![(8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[4-(oxan-4-yloxy)phenyl]methanone](/img/structure/B6964171.png)
![(8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(1-methyl-3-propan-2-ylthieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B6964177.png)

![[4-(Oxan-2-ylmethoxy)piperidin-1-yl]-quinolin-3-ylmethanone](/img/structure/B6964218.png)

![4-[4-(Oxan-3-ylmethyl)piperazin-1-yl]benzamide](/img/structure/B6964223.png)
![N,3-dimethyl-5-(methylamino)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1,2-thiazole-4-carboxamide](/img/structure/B6964227.png)
![N-[(5-chloropyridin-2-yl)methyl]-4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide](/img/structure/B6964238.png)
